(5Z)-3-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazides, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Batch reactors: For controlled synthesis
Purification: Techniques such as recrystallization or chromatography to ensure high purity
Quality control: Analytical methods like HPLC or NMR to verify the compound’s structure and purity
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of thiazolidinones with reduced functional groups
Substitution: Formation of substituted thiazolidinones with various functional groups
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions
Synthesis: Intermediate in the synthesis of more complex molecules
Biology
Antimicrobial: Exhibits activity against various bacterial and fungal strains
Anti-inflammatory: Potential to reduce inflammation in biological systems
Medicine
Anticancer: Investigated for its potential to inhibit cancer cell growth
Antiviral: Explored for its activity against viral infections
Industry
Pharmaceuticals: Used in the development of new drugs
Agriculture: Potential use as a pesticide or herbicide
Mechanism of Action
The mechanism of action of (5Z)-3-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways
Receptors: Binding to cellular receptors to modulate biological responses
Pathways: Interference with signaling pathways critical for cell survival and proliferation
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
- Structural Features : The presence of both ethoxy and methoxy groups in the benzylidene moiety
- Biological Activity : Enhanced activity due to the unique combination of functional groups
- Synthetic Accessibility : Easier synthesis compared to more complex analogs
This article provides a comprehensive overview of (5Z)-3-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H16ClNO3S2 |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16ClNO3S2/c1-3-24-15-9-4-12(10-16(15)23-2)11-17-18(22)21(19(25)26-17)14-7-5-13(20)6-8-14/h4-11H,3H2,1-2H3/b17-11- |
InChI Key |
WYVIUUSDJGXVPJ-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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